molecular formula C10H20N2O2S B13635913 1-(Piperidin-4-ylsulfonyl)piperidine

1-(Piperidin-4-ylsulfonyl)piperidine

Cat. No.: B13635913
M. Wt: 232.35 g/mol
InChI Key: IBYFOZCCMCDMLK-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group at the nitrogen atom. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidine-1-sulfonyl)piperidine typically involves the reaction of piperidine with sulfonyl chloride derivatives. One common method is the reaction of piperidine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-(piperidine-1-sulfonyl)piperidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-1-sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(piperidine-1-sulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with various receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Comparison: 4-(Piperidine-1-sulfonyl)piperidine is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-piperidin-4-ylsulfonylpiperidine

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12/h10-11H,1-9H2

InChI Key

IBYFOZCCMCDMLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2CCNCC2

Origin of Product

United States

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